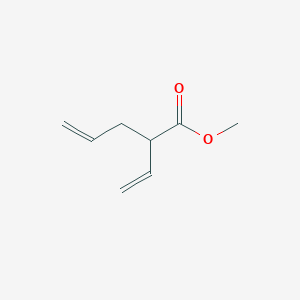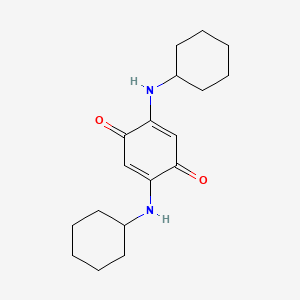
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole typically involves the reaction of 3,5-diphenylpyrazole with 1,2,4-triazole under specific conditions. One common method includes the use of thiosemicarbazide and dibenzoyl-methane, catalyzed by hydrochloric acid, under conventional heating or microwave irradiation . This method yields products of high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its antihyperlipidemic activity, showing potential in reducing cholesterol levels.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby reducing cholesterol levels . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-diphenylpyrazole: Shares the pyrazole ring but lacks the triazole moiety.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole is unique due to the combination of both pyrazole and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5381-12-4 |
|---|---|
Formule moléculaire |
C17H13N5 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H13N5/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)22(21-15)17-18-12-19-20-17/h1-12H,(H,18,19,20) |
Clé InChI |
DEYVKAAUAUIAMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC=NN3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



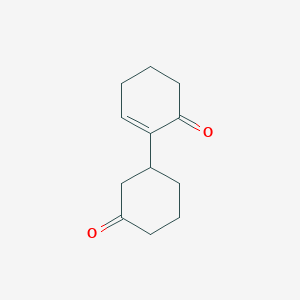
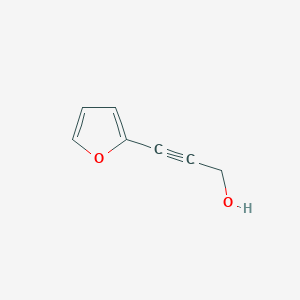

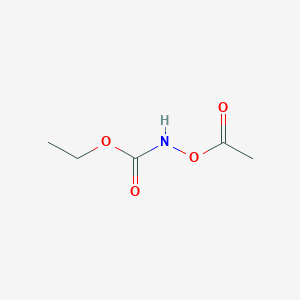
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
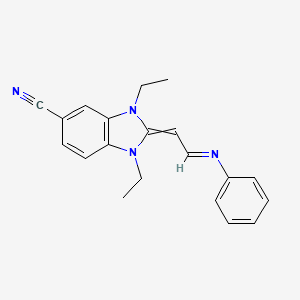
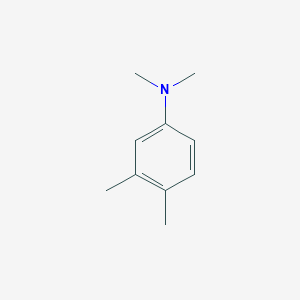
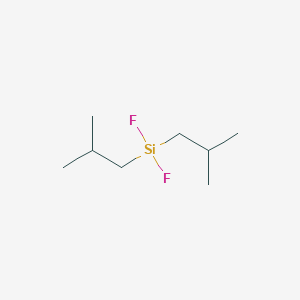
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
